molecular formula C16H16N2O3 B2921349 N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide CAS No. 2034384-37-5

N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide

Cat. No.: B2921349
CAS No.: 2034384-37-5
M. Wt: 284.315
InChI Key: BGANLOJUKLSSQH-UHFFFAOYSA-N
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Description

N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications. This compound features a benzofuran moiety linked to a carboxamide group, which is further connected to a propyl chain bearing a 3-methylisoxazole ring. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core and the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzofuran or isoxazole rings, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The benzofuran moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and benzofuran carboxamides, such as:

  • N-(5-methylisoxazol-3-yl)malonamide
  • 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole

Uniqueness

N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide stands out due to its unique combination of the benzofuran and isoxazole moieties, which confer distinct biological activities and synthetic versatility. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-9-13(21-18-11)6-4-8-17-16(19)15-10-12-5-2-3-7-14(12)20-15/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANLOJUKLSSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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